For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Carboxyfluorescein (5-FAM) Amine Isomer
This guide provides a comprehensive overview of 5-carboxyfluorescein (5-FAM), focusing on its amine-reactive derivatives and their applications in research and drug development. It includes detailed physicochemical properties, experimental protocols, and visual representations of key processes.
Core Concepts: Understanding 5-FAM
5-Carboxyfluorescein, commonly known as 5-FAM, is a derivative of the highly fluorescent dye, fluorescein. It is supplied as a single isomer and is widely used for covalently labeling biomolecules.[1] Unlike fluorescein isothiocyanate (FITC), which forms a less stable thiourea bond, amine-reactive succinimidyl esters (SE) of 5-FAM react with primary aliphatic amines on biomolecules to form stable carboxamide bonds, which are identical to natural peptide bonds.[2] This results in conjugates with superior stability, making 5-FAM a preferred reagent for labeling peptides, proteins, and nucleotides.[1][2]
The "amine isomer" in the context of this guide refers to the amine-reactive forms of 5-FAM, such as 5-FAM succinimidyl ester (5-FAM SE), which are used to target amine groups on other molecules.
Physicochemical and Spectroscopic Properties
The properties of 5-FAM make it an excellent fluorescent probe for a wide range of applications. It is a bright, green fluorescent dye compatible with standard fluorescein (FITC) filter sets and the 488 nm argon-ion laser line.
Table 1: Quantitative Properties of 5-FAM
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₂O₇ | |
| Molecular Weight | 376.3 g/mol | |
| CAS Number | 76823-03-5 | |
| Maximum Excitation (λex) | ~492-495 nm | |
| Maximum Emission (λem) | ~517-520 nm | |
| Molar Extinction Coeff. | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | 0.93 | |
| Appearance | Yellow/Red solid | |
| Solubility | Good in DMSO, DMF |
Key Applications in Research and Drug Development
The primary application of amine-reactive 5-FAM is the fluorescent labeling of biomolecules for detection and quantification. A particularly powerful application is in the development of assays for enzyme activity, such as protease inhibitors, through Fluorescence Resonance Energy Transfer (FRET).
FRET-Based Protease Assays
In a typical FRET-based protease assay, a peptide substrate is synthesized to contain a fluorophore (like 5-FAM) and a quencher molecule on opposite sides of a protease cleavage site. When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This change in signal allows for the real-time monitoring of protease activity and the screening of potential inhibitors.
Caption: FRET-based protease assay mechanism.
Experimental Protocols
Protocol 1: General Protein Labeling with 5-FAM Succinimidyl Ester (SE)
This protocol describes the covalent attachment of 5-FAM SE to primary amines (e.g., lysine residues) on a target protein.
Materials:
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Target protein (2-10 mg/mL)
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5-FAM SE
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Anhydrous DMSO or DMF
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Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
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Purification column (e.g., Sephadex G-25)
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Phosphate-buffered saline (PBS), pH 7.2-7.4
Methodology:
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Prepare Protein Solution: Dissolve the protein in the reaction buffer. If the protein is in a different buffer (like PBS), add 1/10th volume of 1 M sodium bicarbonate to adjust the pH. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
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Prepare Dye Stock Solution: Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
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Conjugation Reaction:
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Slowly add the 5-FAM SE solution to the protein solution while gently stirring or vortexing.
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The optimal molar ratio of dye to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein.
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Incubate the reaction for 60 minutes at room temperature in the dark.
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Purification:
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Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25).
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Equilibrate the column with PBS.
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Load the reaction mixture onto the column and elute with PBS.
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Collect the fractions containing the fluorescently labeled protein, which will typically elute first.
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Caption: Workflow for protein conjugation with 5-FAM SE.
Protocol 2: Synthesis of Fmoc-Lys(5-Fam) Building Block for Peptide Synthesis
This protocol describes a microwave-assisted synthesis of an Fmoc-protected lysine amino acid pre-labeled with 5-FAM, suitable for incorporation into peptides using solid-phase peptide synthesis (SPPS).
Materials:
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5-Carboxyfluorescein (5-FAM)
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1-Hydroxy-7-azabenzotriazole (HOAt)
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N,N'-Diisopropylcarbodiimide (DIC)
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Fmoc-L-Lys monohydrochloride
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
Methodology:
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Activate 5-FAM:
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Dissolve 5-FAM (0.665 mmol) and HOAt (0.64 mmol) in 2 mL of DMF.
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Add DIC (0.665 mmol) to the mixture and stir for 15 minutes. This creates an activated ester of 5-FAM.
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Prepare Fmoc-Lysine:
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In a separate vial, dissolve Fmoc-L-Lys monohydrochloride (0.665 mmol) in 2 mL of DMF.
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Add DIPEA (0.665 mmol) to neutralize the hydrochloride and deprotonate the amino group.
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Coupling Reaction:
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Add the prepared Fmoc-Lys solution to the activated 5-FAM solution.
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Heat the reaction mixture in a microwave reactor for 45 minutes at 45°C with a power of 25 W.
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Purification:
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Dilute the reaction mixture with water (15:1 v/v).
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Centrifuge the mixture to pellet the precipitate and decant the supernatant.
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Suspend the precipitate in water, freeze, and lyophilize to obtain the purified Fmoc-Lys(5-Fam) product.
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Caption: Synthesis workflow for Fmoc-Lys(5-FAM).
Conclusion
5-FAM and its amine-reactive derivatives are indispensable tools in modern biological research and drug discovery. Their bright fluorescence, stable conjugation chemistry, and utility in advanced applications like FRET assays provide researchers with a robust method for labeling and analyzing biomolecules. The detailed protocols and conceptual diagrams in this guide offer a solid foundation for the successful application of 5-FAM in the laboratory.
